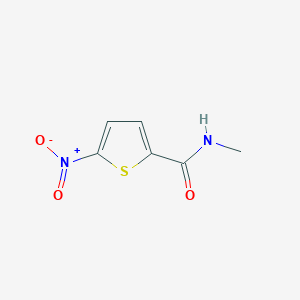![molecular formula C16H13Cl2N3O5S B14033237 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one CAS No. 1628795-46-9](/img/structure/B14033237.png)
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one is a synthetic organic compound that belongs to the class of pyrido[2,3-D]pyrimidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the dichloro and dimethoxy groups on the phenyl ring.
Cyclization: Formation of the pyrido[2,3-D]pyrimidinone core through cyclization reactions.
Sulfonylation: Introduction of the methylsulfonyl group under specific conditions, such as using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitro or sulfonyl groups if present.
Substitution: The dichloro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Medicinally, compounds of this class are often investigated for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In the industrial sector, it could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific kinases or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
6-(2,6-Dichloro-3,5-dimethoxyphenyl)pyrido[2,3-D]pyrimidin-7(8H)-one: Lacks the methylsulfonyl group.
2-(Methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one: Lacks the dichloro and dimethoxy groups on the phenyl ring.
Uniqueness
The presence of both the dichloro and dimethoxy groups on the phenyl ring, along with the methylsulfonyl group, may confer unique chemical properties and biological activities to the compound, distinguishing it from its analogs.
特性
CAS番号 |
1628795-46-9 |
|---|---|
分子式 |
C16H13Cl2N3O5S |
分子量 |
430.3 g/mol |
IUPAC名 |
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C16H13Cl2N3O5S/c1-25-9-5-10(26-2)13(18)11(12(9)17)8-4-7-6-19-16(27(3,23)24)21-14(7)20-15(8)22/h4-6H,1-3H3,(H,19,20,21,22) |
InChIキー |
QBDVKRWCRGXPMB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3NC2=O)S(=O)(=O)C)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


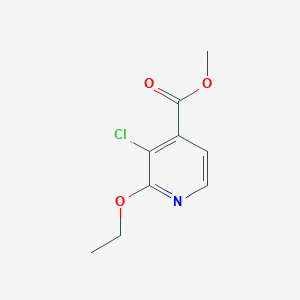
![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)

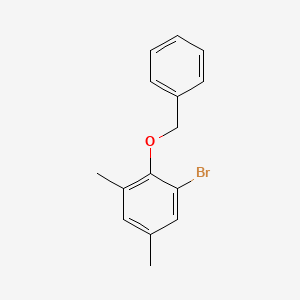
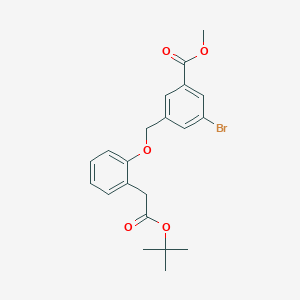
![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)
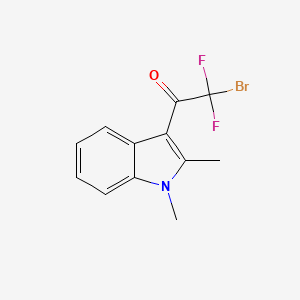
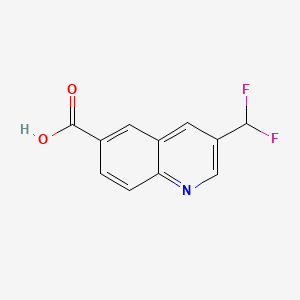
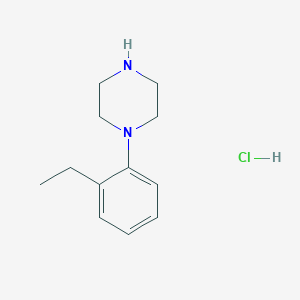
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
